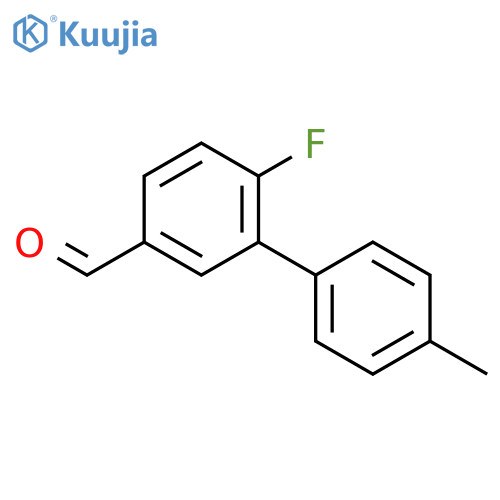Cas no 1184111-20-3 (6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde)

1184111-20-3 structure
商品名:6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde
6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde
- [1,1'-Biphenyl]-3-carboxaldehyde, 6-fluoro-4'-methyl-
- F2167-4546
- AKOS010254007
- 1184111-20-3
- 6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
-
- インチ: 1S/C14H11FO/c1-10-2-5-12(6-3-10)13-8-11(9-16)4-7-14(13)15/h2-9H,1H3
- InChIKey: PZEXAWBVTXGTSQ-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(C)C=C2)=C(F)C=CC(C=O)=C1
計算された属性
- せいみつぶんしりょう: 214.079393132g/mol
- どういたいしつりょう: 214.079393132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.146±0.06 g/cm3(Predicted)
- ふってん: 339.2±30.0 °C(Predicted)
6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2167-4546-1g |
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde |
1184111-20-3 | 95%+ | 1g |
$425.0 | 2023-09-06 | |
| TRC | F278741-100mg |
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde |
1184111-20-3 | 100mg |
$ 115.00 | 2022-06-05 | ||
| Life Chemicals | F2167-4546-0.25g |
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde |
1184111-20-3 | 95%+ | 0.25g |
$382.0 | 2023-09-06 | |
| Life Chemicals | F2167-4546-0.5g |
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde |
1184111-20-3 | 95%+ | 0.5g |
$403.0 | 2023-09-06 | |
| Life Chemicals | F2167-4546-10g |
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde |
1184111-20-3 | 95%+ | 10g |
$1785.0 | 2023-09-06 | |
| Life Chemicals | F2167-4546-2.5g |
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde |
1184111-20-3 | 95%+ | 2.5g |
$850.0 | 2023-09-06 | |
| TRC | F278741-500mg |
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde |
1184111-20-3 | 500mg |
$ 390.00 | 2022-06-05 | ||
| TRC | F278741-1g |
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde |
1184111-20-3 | 1g |
$ 615.00 | 2022-06-05 | ||
| Life Chemicals | F2167-4546-5g |
6-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde |
1184111-20-3 | 95%+ | 5g |
$1275.0 | 2023-09-06 |
6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
1184111-20-3 (6-fluoro-4'-methyl-1,1'-biphenyl-3-carbaldehyde) 関連製品
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
